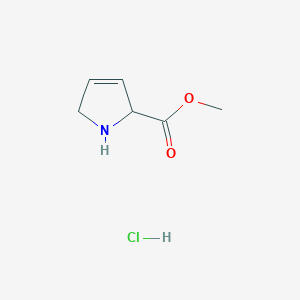

3,4-Dehydro-L-proline methyl ester hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585131 | |

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-12-4 | |

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of 2,5-dihydro-1H-pyrrole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates.

Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Wirkmechanismus

The mechanism of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride to related pyrrole derivatives allow for meaningful comparisons. Below, key analogs are analyzed based on substituent effects, synthetic yields, physical properties, and spectral data.

Structural and Functional Analogues

Table 1: Comparative Analysis of Selected Pyrrole Carboxylates

Key Observations

Substituent Effects on Reactivity and Yield :

- Halogenated derivatives (e.g., 3u, 3v) exhibit moderate yields (54–57%), likely due to steric hindrance from bulky aryl groups or electronic effects from halogens . In contrast, simpler pyrrole carboxylates (e.g., compound 10b) achieve higher yields (71–95%) owing to fewer steric constraints .

- The hydrochloride salt in the target compound enhances solubility in polar solvents, a property absent in neutral esters like 3u or 3v .

Physical Properties :

- Melting points for halogenated analogs (3u, 3v) exceed 188°C, reflecting strong intermolecular interactions (e.g., halogen bonding, π-stacking) . The target compound’s melting point is undocumented but expected to be lower due to ionic character.

Spectral Data :

- ¹H NMR : Aromatic protons in 3u and 3v appear at δ 6.7–7.5 ppm, consistent with electron-withdrawing substituents (Br, Cl) deshielding adjacent protons . The target compound’s dihydropyrrole ring would show distinct signals for saturated protons (δ 3–5 ppm).

- 13C NMR : Carboxylate carbons in similar compounds resonate at δ 160–170 ppm , a range expected for the target compound’s ester group.

Functional Group Impact :

Biologische Aktivität

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Target Interactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride interacts with various biological targets, leading to significant changes in cellular functions. It has been shown to exhibit cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism often involves modulation of key signaling pathways and enzyme activities.

Biochemical Pathways

The compound plays a role in multiple biochemical pathways. Research indicates that derivatives of pyrrole can influence metabolic processes by interacting with enzymes involved in the synthesis of important biomolecules. For example, it has been noted that this compound can modulate gene expression and cellular metabolism through specific binding interactions with proteins and enzymes.

Cellular Effects

Cytotoxicity and Antimicrobial Properties

Studies have demonstrated that Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride exhibits cytotoxic effects against various tumor cell lines. The compound has shown potential antimicrobial properties as well, particularly against drug-resistant strains of bacteria .

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary significantly with dosage. Lower doses may enhance certain biochemical pathways, while higher doses could lead to increased toxicity. Understanding these dosage-dependent effects is crucial for developing therapeutic applications.

Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity

A study highlighted the cytotoxic effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride on human leukemia cells. The compound induced apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins . -

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated that it could inhibit the growth of both drug-sensitive and drug-resistant strains, suggesting its potential as a new therapeutic agent for tuberculosis treatment .

Q & A

Q. What are the common synthetic routes for Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride?

A microwave-assisted method using Fe₃O₄ nanoparticles as catalysts in ethanol/water mixtures has been reported for analogous dihydropyrrole derivatives. This approach reduces reaction time to 30 minutes and achieves moderate yields . Alternative routes include multi-step strategies, but direct conversions (e.g., using ethyl pyruvate and aniline derivatives) are preferred for efficiency. Recrystallization from ethanol is standard for obtaining single crystals for structural analysis .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. The compound is dissolved in ethanol, and slow evaporation yields diffraction-quality crystals. Data collection involves a diffractometer, with refinement using SHELX software (e.g., SHELXL for structure solution and SHELXS for heavy atom positioning). Hydrogen atoms are typically positioned geometrically, except for freely refined N-bound H-atoms . Bond lengths and angles are cross-checked against standard databases (e.g., Allen et al., 1987) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Key precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood due to potential irritant properties. Waste must be segregated and disposed of via certified hazardous waste services. Storage at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, Fe₃O₄ nanoparticles in ethanol/water (v/v) under microwave conditions reduce reaction times from hours to minutes while maintaining yields >70%. This method minimizes side reactions and improves reproducibility . Optimization parameters include catalyst loading (8 mol% in reported cases) and solvent ratios .

Q. What methodologies are used to analyze hydrogen bonding patterns in the crystal lattice?

Graph set analysis (Bernstein et al., 1995) is employed to classify hydrogen-bonding motifs. For example, inversion dimers with R₂²(10) ring motifs are common in dihydropyrrole derivatives, linked via N–H···O and C–H···π interactions. Software like Mercury or CrystalExplorer visualizes these interactions, while SHELXL refines hydrogen atom positions .

Q. How do researchers address discrepancies in crystallographic data between different studies?

Discrepancies (e.g., dihedral angles between pyrrole and phenyl rings) are resolved by re-examining data collection parameters (e.g., temperature, radiation source) and refining models with updated software (e.g., WinGX/ORTEP). Cross-validation against spectroscopic data (NMR, IR) ensures consistency. For example, dihedral angles of 77.81° vs. 74.87° in similar compounds may arise from substituent effects or crystal packing forces .

Q. What strategies are employed to design analogs of this compound for biological activity screening?

Substituent modification at the pyrrole ring (e.g., chloro, fluoro, or methyl groups) is guided by SAR studies. Analog synthesis often uses aromatic acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) coupled to pyrrole esters. Biological assays (e.g., CD45 inhibition or antiplatelet aggregation) prioritize derivatives with enhanced hydrolytic stability and bioavailability .

Q. What computational tools are recommended for refining the crystal structure of such derivatives?

SHELX suite (SHELXL for refinement, SHELXD for heavy atom location) is widely used for small-molecule crystallography. WinGX integrates data processing (e.g., absorption corrections) and visualization (ORTEP for ellipsoid plots). For hydrogen bonding analysis, CrystalExplorer calculates interaction energies, while Mercury assists in packing diagram generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.